molecular formula C21H25ClN2O5S B11174706 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Cat. No.: B11174706
M. Wt: 453.0 g/mol
InChI Key: AWEGKLZJGIIUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a synthetic butanamide derivative characterized by:

  • Phenoxy substituent: A 4-chloro-2-methylphenoxy group at the terminal position of the butanamide chain.
  • Sulfonamide moiety: A morpholine ring attached to a sulfonyl group, which is linked to the para position of the phenyl ring. Its molecular weight is estimated to be ~420–450 g/mol based on analogs (e.g., ).

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C21H25ClN2O5S/c1-16-15-17(22)4-9-20(16)29-12-2-3-21(25)23-18-5-7-19(8-6-18)30(26,27)24-10-13-28-14-11-24/h4-9,15H,2-3,10-14H2,1H3,(H,23,25)

InChI Key

AWEGKLZJGIIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Chlorination of 2-Methylphenoxybutyric Acid

The foundational step involves the chlorination of 2-methylphenoxybutyric acid to introduce the chlorine substituent at the 4-position. According to EP0539462A1, this reaction employs hypochlorous acid (HOCl) or chlorine gas (Cl₂) in an aqueous medium with iron(III) chloride (FeCl₃) as a catalyst. Key parameters include:

  • Temperature : 50–70°C

  • Reaction Time : 4–6 hours

  • Molar Ratio (HOCl:Substrate): 1.1:1

Under these conditions, the selectivity for 4-chloro-2-methylphenoxybutyric acid over the 6-chloro isomer exceeds 10:1, with a total yield of 82.8%. By-products such as 4,6-dichloro derivatives are minimized to <2%.

Table 1: Chlorination Optimization Parameters

ParameterOptimal ValueBy-Product Yield
Catalyst (FeCl₃)0.5–1.0 mol%<0.5%
Solvent (H₂O)80% v/vN/A
pH3.5–4.0<1% Dichlorinated

Activation of the Carboxylic Acid

The chlorinated intermediate is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This step achieves near-quantitative conversion (98–99%):

4-(4-Chloro-2-methylphenoxy)butyric acid+SOCl2refluxAcyl chloride+SO2+HCl\text{4-(4-Chloro-2-methylphenoxy)butyric acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}2 + \text{HCl}

Amidation with 4-Aminophenyl Morpholine Sulfonate

The acyl chloride reacts with 4-aminophenyl morpholine sulfonate to form the target amide bond. EP2763528A1 highlights the use of triethylamine (Et₃N) as a base in dichloromethane (DCM) at 0–25°C:

Acyl chloride+4-Aminophenyl sulfonateEt₃N, DCM4-(4-Chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide\text{Acyl chloride} + \text{4-Aminophenyl sulfonate} \xrightarrow{\text{Et₃N, DCM}} \text{4-(4-Chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide}

Yields for this step range from 75–85%, with purity >95% confirmed via HPLC.

Synthesis of the Morpholin-4-Ylsulfonyl Phenyl Component

Sulfonation of Morpholine

Morpholine is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to produce morpholine-4-sulfonyl chloride . The reaction is quenched with ice-water to yield the sulfonic acid, which is subsequently neutralized with sodium hydroxide (NaOH) :

Morpholine+ClSO₃HMorpholine-4-sulfonyl chlorideH2OMorpholine-4-sulfonic acid\text{Morpholine} + \text{ClSO₃H} \rightarrow \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{Morpholine-4-sulfonic acid}

Coupling to 4-Nitrophenyl Group

The sulfonic acid is coupled to 4-nitrophenyl chloride via nucleophilic aromatic substitution in dimethylformamide (DMF) at 120°C:

Morpholine-4-sulfonic acid+4-Nitrophenyl chloride4-(Morpholin-4-ylsulfonyl)nitrobenzene\text{Morpholine-4-sulfonic acid} + \text{4-Nitrophenyl chloride} \rightarrow \text{4-(Morpholin-4-ylsulfonyl)nitrobenzene}

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

4-(Morpholin-4-ylsulfonyl)nitrobenzene+H2Pd/C4-(Morpholin-4-ylsulfonyl)aniline\text{4-(Morpholin-4-ylsulfonyl)nitrobenzene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-(Morpholin-4-ylsulfonyl)aniline}

This step achieves >90% conversion with minimal over-reduction by-products.

Final Amide Coupling and Purification

Reaction Conditions

The acyl chloride (from Section 1.2) and 4-(morpholin-4-ylsulfonyl)aniline (from Section 2.3) are combined in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base:

Acyl chloride+4-(Morpholin-4-ylsulfonyl)anilineDIPEA, THFTarget Compound\text{Acyl chloride} + \text{4-(Morpholin-4-ylsulfonyl)aniline} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}

Table 2: Coupling Reaction Optimization

ParameterOptimal ValueYield
Temperature25°C88%
Solvent (THF)Anhydrous>95%
Molar Ratio (1:1)1.05:192%

Purification Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity exceeds 99% by HPLC.

Alternative Synthetic Routes

One-Pot Chlorination-Amidation

EP0539462A1 describes a one-pot method where chlorination and amidation occur sequentially without isolating intermediates. This approach reduces processing time by 30% but requires precise stoichiometric control to avoid over-chlorination.

Solid-Phase Synthesis

A patent (US8138356B2) proposes immobilizing the morpholinylsulfonylphenyl amine on Wang resin , enabling iterative coupling and washing steps to enhance purity. Yields are comparable (80–85%), but scalability remains limited.

Analytical Characterization

Structural Confirmation

  • NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, Ar–H), 3.70–3.65 (m, 4H, morpholine), 2.95–2.85 (m, 4H, morpholine).

  • HRMS (ESI+) : m/z 453.0 [M+H]⁺ (calc. 453.0).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 148–150°C.

Industrial Scalability and Environmental Considerations

The use of water-compatible chlorinating agents (e.g., HOCl) and recyclable solvents (e.g., THF) aligns with green chemistry principles. Pilot-scale batches (100 kg) demonstrate consistent yields (85–88%) and purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural variations and properties of similar compounds:

Compound Name Substituents (Phenoxy Group) Sulfonamide/Phenyl Group Molecular Weight (g/mol) Key Distinctions References
Target compound : 4-(4-Chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide 4-Chloro-2-methylphenoxy Morpholin-4-ylsulfonyl ~430 (estimated) Reference compound for comparison N/A
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide 4-Chloro-2-methylphenoxy Pyrrolidinylsulfonyl 420.89 (exact) Pyrrolidine (5-membered ring) replaces morpholine (6-membered ring), altering solubility and hydrogen-bonding capacity
4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Phenyl Pyrimidinylsulfamoyl 407.46 (exact) Pyrimidine heterocycle introduces aromatic stacking potential; lacks chloro-methyl substitution
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide 4-Ethylphenoxy Morpholin-4-yl 368.5 Ethyl group replaces chloro-methyl; sulfonyl group absent
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-Dichlorophenoxy Acetylphenyl 366.24 Dichloro substitution enhances lipophilicity; acetyl group modifies electronic properties
4-(2,4-Dimethylphenoxy)-N-(4-isopropoxyphenyl)butanamide 2,4-Dimethylphenoxy Isopropoxyphenyl 368.4 (exact) Methyl and isopropoxy groups reduce steric hindrance

Key Structural and Functional Differences

Sulfonamide Modifications
  • Morpholinyl vs.
Phenoxy Substitutions
  • Chloro-Methyl (Target) vs. Ethyl () : The chloro-methyl group in the target compound increases electronegativity and steric bulk, which may enhance binding to hydrophobic enzyme pockets.
  • Dichlorophenoxy (): The 2,4-dichloro substitution in N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide significantly boosts lipophilicity (logP ~4.5), favoring membrane permeability.
Backbone and Terminal Groups
  • Isopropoxyphenyl () : The isopropoxy group reduces crystallinity, which could improve formulation stability in material science applications.

Biological Activity

The compound 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H23ClN2O5S\text{C}_{20}\text{H}_{23}\text{ClN}_{2}\text{O}_{5}\text{S}

Research indicates that the biological activity of this compound may be attributed to its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. These cytokines play a crucial role in mediating inflammatory responses, and their suppression can lead to reduced inflammation and tissue damage.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively reduces the expression of inflammatory markers. For instance, a study highlighted that compounds with similar structures showed significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes treated with lipopolysaccharide (LPS), a known inducer of inflammation .

Table 1: In Vitro Effects on Cytokine Expression

CompoundCytokine InhibitionConcentration (µM)Cell Type
5fIL-1β, IL-610AML-12
4dTNF-α10AML-12

In Vivo Studies

In vivo experiments have further corroborated the anti-inflammatory effects observed in vitro. Administration of the compound in animal models showed a significant reduction in liver inflammation, as evidenced by decreased levels of alanine aminotransferase (ALT) and aspartate transaminase (AST) following LPS treatment. Histological analyses revealed reduced macrophage infiltration in liver tissues, indicating an overall improvement in inflammatory response .

Case Study: LPS-Induced Inflammation Model

In a controlled study using LPS-induced inflammation in mice:

  • Objective : To assess the anti-inflammatory potential of the compound.
  • Findings : Treatment with the compound resulted in:
    • Lowered levels of pro-inflammatory cytokines (IL-1β, IL-6).
    • Decreased ALT and AST levels compared to control groups.
    • Histological improvements with reduced macrophage presence.

Antibacterial Activity

While primarily studied for its anti-inflammatory properties, preliminary investigations into its antibacterial activity suggest potential efficacy against certain bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways, although specific details regarding its antibacterial spectrum remain under investigation .

Structure-Activity Relationship (SAR)

The structure of 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is critical for its biological activity. Modifications at various positions on the phenyl rings or alterations to the butanamide backbone can significantly affect potency and selectivity against target pathways.

Q & A

Q. What are the recommended synthetic routes for 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide, and how can purity be optimized?

The compound is synthesized via a multi-step process:

Intermediate preparation : React 4-(4-chloro-2-methylphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride.

Amide coupling : Combine the acid chloride with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Key considerations : Monitor reaction progress via TLC and confirm structural integrity using 1H^1H-NMR and LC-MS .

Q. How can researchers validate the structural identity of this compound?

  • Spectroscopic techniques :
    • 1H^1H-NMR: Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine ring), and δ 2.4–2.6 ppm (methyl groups) confirm substituent positions .
    • IR: Stretching at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) .
  • Mass spectrometry : ESI-MS should show [M+H]+^+ at m/z 437.1 (calculated for C21_{21}H25_{25}ClN2_2O4_4S) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :
    • DMSO: >50 mg/mL
    • Water: <0.1 mg/mL (due to hydrophobic morpholine and sulfonyl groups) .
  • Stability :
    • Store at -20°C under argon to prevent hydrolysis of the sulfonyl group.
    • Degradation occurs at >80°C or in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

Contradictions in IC50_{50} values (e.g., enzyme inhibition) may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use consistent ATP concentrations (1 mM) and incubation times (30 min) for kinase assays.
  • Control for off-target effects : Include a counterscreen against unrelated enzymes (e.g., PKA or MAPK) .
  • Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine) to account for batch-to-batch variability .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Core modifications :

    Position Modification Impact on Activity
    Phenoxy ringReplace Cl with FReduces logP, enhances solubility
    MorpholineSubstitute with piperidineAlters target selectivity
  • High-throughput screening : Test analogs against a panel of 50+ kinases to map selectivity .

  • Computational docking : Use AutoDock Vina to predict binding modes to the ATP pocket of target kinases .

Q. How can researchers address discrepancies in solubility data during formulation studies?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Q. What analytical strategies are suitable for detecting degradation products?

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolysis byproducts (e.g., free sulfonamide or phenoxy fragments) .
  • Forced degradation studies : Expose the compound to UV light (254 nm, 48 hr) and oxidative conditions (3% H2_2O2_2) to simulate stability challenges .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Property Value Reference
Molecular weight437.95 g/mol
logP (predicted)3.8
Hydrogen bond acceptors6
Topological polar surface area89.2 Ų

Q. Table 2. Recommended In Vitro Assay Conditions

Parameter Optimal Value Rationale
Cell lineHEK293THigh transfection efficiency
Incubation time48 hrSteady-state inhibition
DMSO concentration≤0.1%Minimize solvent toxicity
Positive controlImatinib (1 µM)Validate assay reliability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.